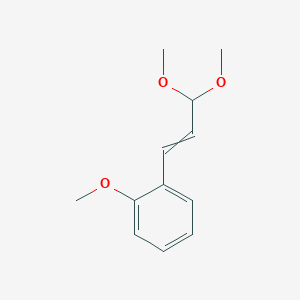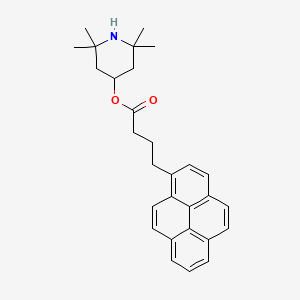
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is a complex organic compound that combines the structural features of a piperidine ring and a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 4-pyren-1-ylbutanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Electrophilic substitution on the pyrene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug delivery agent. The piperidine ring can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems.
Industry
In industry, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ester linkage allows for the controlled release of the active components under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (AcNH-TEMPO): Used as a catalytic or stoichiometric oxidant.
2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of stable polymers.
Uniqueness
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is unique due to the combination of the piperidine ring and the pyrene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
194664-21-6 |
|---|---|
Molecular Formula |
C29H33NO2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C29H33NO2/c1-28(2)17-23(18-29(3,4)30-28)32-25(31)10-6-7-19-11-12-22-14-13-20-8-5-9-21-15-16-24(19)27(22)26(20)21/h5,8-9,11-16,23,30H,6-7,10,17-18H2,1-4H3 |
InChI Key |
SHCHPBCFSMKIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
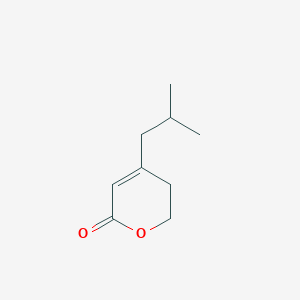
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)

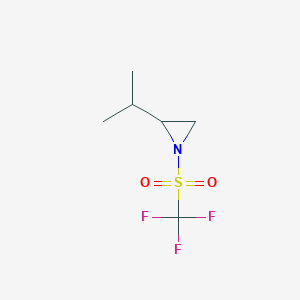
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
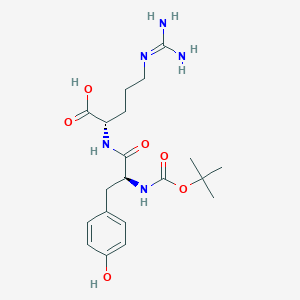
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
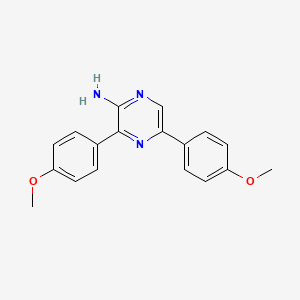
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
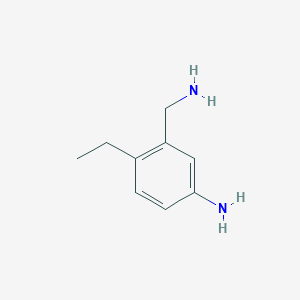
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
